molecular formula C6H7NO3S B1594855 2-Hydroxybenzenesulfonamide CAS No. 3724-14-9

2-Hydroxybenzenesulfonamide

Cat. No.: B1594855
CAS No.: 3724-14-9
M. Wt: 173.19 g/mol
InChI Key: MOXDGMSQFFMNHA-UHFFFAOYSA-N
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Description

2-Hydroxybenzenesulfonamide, also known as benzenesulfonamide, 2-hydroxy-, is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in solution independently .

Mode of Action

This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s activity, thereby influencing the biochemical pathways in which carbonic anhydrase plays a role . These pathways include various physiological processes such as fluid secretion, respiration, and pH regulation.

Result of Action

The result of this compound’s action is the inhibition of carbonic anhydrase activity . By binding to the enzyme, it prevents the enzyme from catalyzing its normal reaction. This can have various downstream effects depending on the specific physiological context, potentially influencing processes such as fluid balance, respiration, and pH regulation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules can potentially impact the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrases. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton. This compound binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, affecting various physiological processes.

Cellular Effects

This compound influences cell function by inhibiting carbonic anhydrases, which are involved in numerous cellular processes. The inhibition of carbonic anhydrases by this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, carbonic anhydrases play a role in maintaining pH balance within cells, and their inhibition can lead to altered cellular pH, affecting various metabolic processes . Additionally, the inhibition of carbonic anhydrases can impact the transport of bicarbonate and other ions across cell membranes, influencing cell signaling and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of carbonic anhydrases. The compound forms a coordination bond with the zinc ion in the enzyme’s active site, which is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . This binding interaction inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and proton. The inhibition of carbonic anhydrases by this compound can lead to changes in gene expression and enzyme activity, affecting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the inhibition of carbonic anhydrases by this compound can lead to changes in cellular pH and ion transport over time, affecting cellular metabolism and function . Additionally, the degradation of this compound can impact its effectiveness as an enzyme inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrases without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including altered cellular pH, disrupted ion transport, and impaired cellular metabolism . Studies in animal models have shown that the compound’s inhibitory effects on carbonic anhydrases can lead to physiological changes, such as altered respiration and metabolic acidosis, at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrases. The compound interacts with the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and proton . This inhibition affects various metabolic processes, including pH regulation, ion transport, and cellular respiration. Additionally, the compound’s interaction with carbonic anhydrases can impact the overall metabolic flux and levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, the binding of this compound to carbonic anhydrases can influence its distribution within tissues, impacting its effectiveness as an enzyme inhibitor.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with carbonic anhydrases. The compound is localized to the enzyme’s active site, where it forms a coordination bond with the zinc ion . This localization affects the compound’s activity and function, as it inhibits the enzyme’s ability to convert carbon dioxide to bicarbonate and proton. Additionally, the subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzenesulfonamide can be synthesized through a three-step process starting from 2,4-dichlorophenol. The steps are as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2-Hydroxybenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxybenzenesulfonamide is unique due to its hydroxyl group, which enhances its reactivity and binding affinity in various chemical and biological processes. This makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXDGMSQFFMNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348450
Record name 2-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-14-9
Record name 2-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

22.2 ml of boron tribromide are added dropwise, under nitrogen and at room temperature, over 15 minutes to a suspension of 39 g of 2-methoxyphenylsulfonamide in 210 ml of dry methylene chloride. The reaction mixture is then stirred for 1 hour at room temperature. After the mixture has been cooled to 0° C., 200 ml of methanol are added over 15 minutes and the clear solution is concentrated. The oily residue is taken up in ethyl acetate and the solution is washed twice with water, dried over sodium sulfate, and evaporated to dryness. The residue is triturated with petroleum ether, affording 25.1 g of 2-hydroxyphenylsulfonamide with a melting point of 136°-138° C.
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of crude 1-(phenoxymethyl)-2-sulfamoylbenzene (1.6 g, 6 mmol.) in 200 mL of methanol was added Pd/C (0.64 g). The reaction mixture was stirred at room temperature for 5 hours under H2 with a pressure of 30 psi. After the material was consumed, the reaction mixture was filtered. The solvent was evaporated to give crude 1-(hydroxy)-2-sulfamoylbenzene (800 mg, 80%) which was used directly without purification.
Name
1-(phenoxymethyl)-2-sulfamoylbenzene
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of chlorosulfonylisocyanate (Aldrich; 2 mL) in 76 mL MeNO2 at 0° C. was added phenol (2 g) in 10 mL MeNO2. The solution was heated at 45° C. for 30 minutes then AlCl3 (3.46 g) was added and the temperature raised to 100° C. for 30 minutes. The reaction mixture was poured onto ice/H2O, extracted (2× Et2O), and washed with H2O. The organic layer was extracted with K2CO3 (saturated solution) and the aqueous phase then acidified with 1N HCl. Extraction of the aqueous phase with Et2O followed by drying (MgSO4) and evaporation yielded a black oil. Purification of this oil by chromatography (hexane/EtOAc 1:1) gave the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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